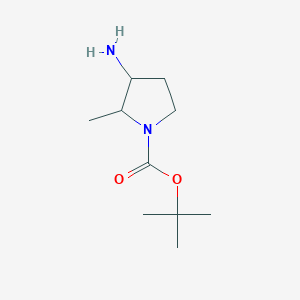![molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0](/img/structure/B1472400.png)
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
Overview
Description
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid, also known as 6-CPA or 6-cyclopropylpyrimidine-4-carboxylic acid, is an organic compound with a molecular formula of C9H11N3O2. It is a carboxylic acid derivative of the cyclopropylpyrimidine family of compounds and is commonly used in scientific research applications. 6-CPA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
- Compounds derived from cyclopropylpyrimidines, like α-aminophosphonates, are synthesized through efficient methods such as the one-pot three-component condensation reaction, demonstrating the utility of cyclopropylpyrimidine derivatives in synthesizing complex molecules with potential biological activities (P. S. Reddy et al., 2014).
- Another research avenue involves the cyanoacetylation of 6-aminopyrimidines, leading to the development of new compounds through the substitution at the exocyclic amino group, expanding the library of pyrimidine derivatives with varied functional groups (J. Quiroga et al., 2008).
Biological Activities
- Heterocyclic compounds containing pyrimidine and other fused rings are synthesized and evaluated for their biological activities, such as antimicrobial properties. For instance, derivatives containing the 1,3-oxazepine ring linked to 6-methyl-2-thiouracil have been studied for their effectiveness against various bacterial strains (Khalid M. Mohammad et al., 2017).
- Another area of interest is the synthesis of pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activities, illustrating the potential therapeutic applications of these compounds (Z. M. Nofal et al., 2011).
Molecular Interactions
- Research on Schiff base ligands derived from amino acids, such as [1-(aminomethyl)cyclohexyl]acetic acid, and their metal complexes, explores their interactions with biological targets like DNA and proteins. These studies shed light on the binding affinities and modes of interaction, which are crucial for drug design and development (M. Ikram et al., 2015).
Advanced Synthesis Techniques
- The development of cyclic γ-aminobutyric acid analogues through innovative synthesis methods, such as the combination of intermolecular [2+2]-photocycloaddition, highlights the ongoing advancements in constructing complex molecules that mimic biologically significant structures (Susanne Petz et al., 2019).
properties
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWZZVJKPBBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)
![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)






![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)